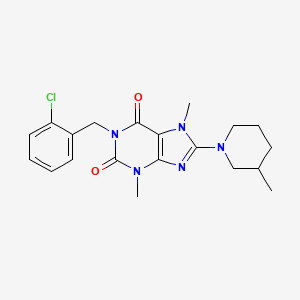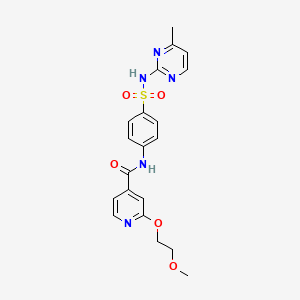![molecular formula C21H22ClFN4O2 B2642593 4-[[3-(1,4-diazepane-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one;hydrochloride](/img/structure/B2642593.png)
4-[[3-(1,4-diazepane-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KU 0058948 hydrochloride is a potent and specific inhibitor of poly ADP-ribose polymerase 1 (PARP1). It has an inhibitory concentration (IC50) of 3.4 nanomolar for PARP1, making it highly effective in its role. This compound has shown significant anticancer effects and is being investigated for its potential in treating various cancers, including myeloid leukemia and myelodysplastic syndromes .
Preparation Methods
The synthesis of KU 0058948 hydrochloride involves multiple steps, starting with the preparation of the core phthalazinone structure. The synthetic route typically includes the following steps:
Formation of the phthalazinone core: This involves the reaction of appropriate starting materials under controlled conditions to form the phthalazinone ring.
Introduction of the fluorobenzyl group: This step involves the substitution reaction where a fluorobenzyl group is introduced to the phthalazinone core.
Formation of the diazepane ring: The diazepane ring is formed through a series of reactions, including cyclization and reduction steps.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt form to enhance its stability and solubility
Chemical Reactions Analysis
KU 0058948 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the diazepane ring.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: The fluorobenzyl group can participate in substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
KU 0058948 hydrochloride has a wide range of scientific research applications, including:
Cancer Research: It is primarily used in cancer research due to its potent inhibition of PARP1, which plays a crucial role in DNA repair. .
DNA Damage and Repair Studies: This compound is used to study the mechanisms of DNA damage and repair, particularly in cells with defective DNA repair pathways, such as those with BRCA mutations
Drug Development: KU 0058948 hydrochloride is used in the development of new therapeutic agents targeting PARP1 and related pathways
Mechanism of Action
KU 0058948 hydrochloride exerts its effects by specifically inhibiting PARP1, an enzyme involved in the repair of single-strand breaks in DNA. By inhibiting PARP1, this compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately inducing cell death. This mechanism is particularly effective in cancer cells with defective DNA repair pathways, such as those with BRCA mutations .
Comparison with Similar Compounds
KU 0058948 hydrochloride is unique in its high specificity and potency for PARP1 inhibition. Similar compounds include:
Olaparib: Another PARP1 inhibitor used in cancer therapy, but with different pharmacokinetic properties and potency.
Rucaparib: A PARP1 inhibitor with a broader spectrum of activity against other PARP family members.
Niraparib: A PARP1 inhibitor with distinct pharmacological properties and clinical applications.
Compared to these compounds, KU 0058948 hydrochloride stands out due to its high specificity for PARP1 and its potent anticancer effects .
Properties
IUPAC Name |
4-[[3-(1,4-diazepane-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2.ClH/c22-18-7-6-14(12-17(18)21(28)26-10-3-8-23-9-11-26)13-19-15-4-1-2-5-16(15)20(27)25-24-19;/h1-2,4-7,12,23H,3,8-11,13H2,(H,25,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXROJFUSWNEBPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-cyano-6-ethoxyquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2642514.png)
![N-[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide](/img/structure/B2642515.png)
![2-fluoro-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2642516.png)


![3-(methylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2642519.png)
![2-chloro-N-{2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-ylidene}acetamide](/img/structure/B2642520.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B2642524.png)

![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2642527.png)
![3-(2-(3-(methylthio)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2642528.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2642529.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2642530.png)
